molecular formula C6H7N3O3 B13607283 Methyl 4-amino-2-hydroxypyrimidine-5-carboxylate

Methyl 4-amino-2-hydroxypyrimidine-5-carboxylate

Cat. No.: B13607283
M. Wt: 169.14 g/mol
InChI Key: QZHBTZCUALYVJQ-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-hydroxypyrimidine-5-carboxylate is a pyrimidine derivative, which is a type of aromatic heterocyclic organic compound Pyrimidines are known for their wide range of biological activities and are found in many important biomolecules, including nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-2-hydroxypyrimidine-5-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of suitable precursors in the presence of catalysts. For example, a ZnCl₂-catalyzed three-component coupling reaction can be used to synthesize various pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the use of NH₄I to promote a three-component tandem reaction of ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-hydroxypyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

Methyl 4-amino-2-hydroxypyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-amino-2-hydroxypyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-2-hydroxypyrimidine-5-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of amino, hydroxyl, and carboxylate groups makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

methyl 6-amino-2-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C6H7N3O3/c1-12-5(10)3-2-8-6(11)9-4(3)7/h2H,1H3,(H3,7,8,9,11)

InChI Key

QZHBTZCUALYVJQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NC(=O)N=C1)N

Origin of Product

United States

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